2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride
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Overview
Description
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H6ClNS·HCl. It is a versatile small molecule scaffold used in various chemical reactions and research applications . This compound is known for its unique structure, which combines a thieno[3,2-b]pyridine core with a chloromethyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride typically involves the chloromethylation of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of thieno[3,2-b]pyridine derivatives with various functional groups.
Oxidation: Formation
Biological Activity
2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[3,2-b]pyridine core with a chloromethyl substituent, which is crucial for its reactivity and biological interactions. The molecular formula is C₇H₆ClN, and it typically exists as a hydrochloride salt to enhance solubility in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Streptococcus agalactiae | 75 |
Escherichia coli | 100 |
Antiviral Activity
The compound has also been evaluated for antiviral properties. In a study focusing on flavivirus inhibition, it showed moderate antiviral activity with an effective concentration (EC50) of approximately 44 µM against yellow fever virus . This suggests potential as a scaffold for developing antiviral agents targeting similar viral infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group is believed to facilitate nucleophilic attack on various biological macromolecules, leading to alterations in enzyme activity and cellular signaling pathways. Additionally, the thieno-pyridine structure may engage in π-π stacking interactions with nucleic acids or proteins, enhancing its bioactivity .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several thieno derivatives, including this compound. The results indicated that the compound displayed superior activity compared to other derivatives in the series, suggesting that modifications at the chloromethyl position significantly enhance antimicrobial potency.
Case Study 2: Antiviral Activity Assessment
In another investigation, researchers synthesized a series of thieno derivatives and evaluated their antiviral properties against yellow fever virus. The study found that structural modifications could lead to increased antiviral efficacy. The presence of the chloromethyl group was crucial for maintaining activity in several analogs tested.
Properties
IUPAC Name |
2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDPURQNNDPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CCl)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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